molecular formula C21H14ClF2N3O3S B2839322 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide CAS No. 1031670-03-7

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2839322
CAS No.: 1031670-03-7
M. Wt: 461.87
InChI Key: YXGRKTHXHBZVOP-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Scientific Research Applications

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzothiadiazine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a chlorinated aromatic aldehyde under acidic conditions to form the benzothiadiazine ring.

    Introduction of the fluorophenyl groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where the chlorine atoms on the benzothiadiazine core are replaced by fluorophenyl groups using appropriate fluorinated reagents.

    Acetylation: The final step involves the acetylation of the amine group on the benzothiadiazine core with 2-fluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(phenyl)acetamide
  • 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. The presence of two fluorophenyl groups and the specific positioning of the chlorine atom contribute to its unique chemical and biological characteristics.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O3S/c22-13-9-10-19-15(11-13)21(14-5-1-2-6-16(14)23)26-27(31(19,29)30)12-20(28)25-18-8-4-3-7-17(18)24/h1-11H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGRKTHXHBZVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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